![molecular formula C12H12N4O2S B2726366 N-环丙基-2-(4-氧代-2-硫代-1H-吡啶并[2,3-d]嘧啶-3-基)乙酰胺 CAS No. 688793-71-7](/img/structure/B2726366.png)

N-环丙基-2-(4-氧代-2-硫代-1H-吡啶并[2,3-d]嘧啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed. When 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

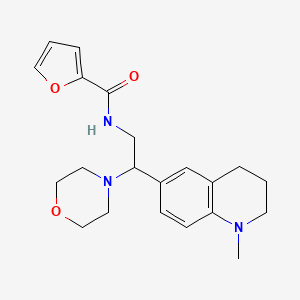

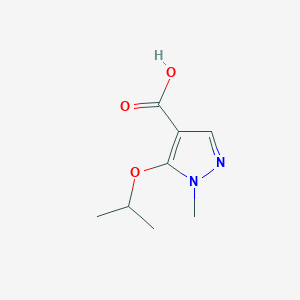

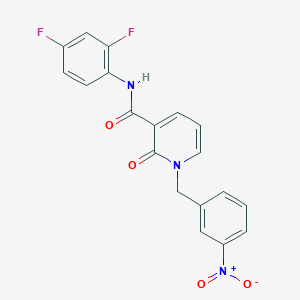

The molecular structure of “N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide” is characterized by a pyrido[2,3-d]pyrimidin-3-yl core, which is a fused heterocyclic system . This core is attached to a cyclopropyl group and an acetamide group.Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .科学研究应用

结构分析与合成方法

N-环丙基-2-(4-氧代-2-硫代亚氨基-1H-吡啶并[2,3-d]嘧啶-3-基)乙酰胺是一种结构复杂的化合物,因其独特的化学性质而备受关注。对类似化合物的研究揭示了复杂的分子构象以及特定官能团在决定其物理和化学行为中的重要性。例如,相关的 2-[(二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构显示出折叠构象,这对于理解该化合物的反应性和与生物靶标的相互作用至关重要 (Subasri 等,2017)。这些见解对于设计合成途径至关重要,这些途径可以产生具有高纯度和产率的所需化合物。

生物活性与治疗应用

对 N-环丙基-2-(4-氧代-2-硫代亚氨基-1H-吡啶并[2,3-d]嘧啶-3-基)乙酰胺的兴趣也延伸到其生物活性,特别是其作为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 等关键酶的双重抑制剂的潜力。具有类似骨架的化合物对这些酶表现出显着的抑制活性,突出了它们在设计新型抗癌剂中的潜力 (Gangjee 等,2008)。此外,该化合物类的衍生物已证明具有抗菌特性,进一步强调了它们在治疗应用中的潜力 (Bondock 等,2008)。

未来方向

The future directions for the research and development of “N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide” and similar compounds could involve further exploration of their biological activities. Given the wide range of activities exhibited by the pyrido[2,3-d]pyrimidines class, these compounds could have potential applications in various fields, including medicine and pharmacology .

属性

IUPAC Name |

N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-9(14-7-3-4-7)6-16-11(18)8-2-1-5-13-10(8)15-12(16)19/h1-2,5,7H,3-4,6H2,(H,14,17)(H,13,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBSOEKNPSSCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726299.png)

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)